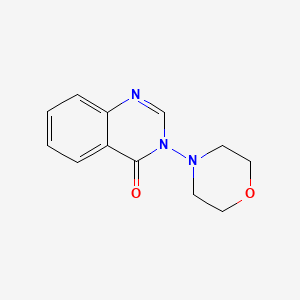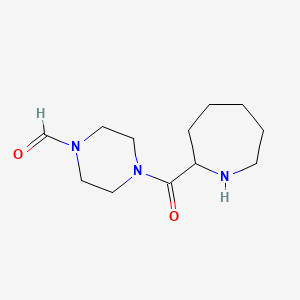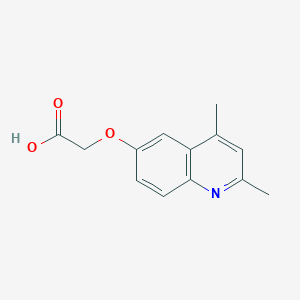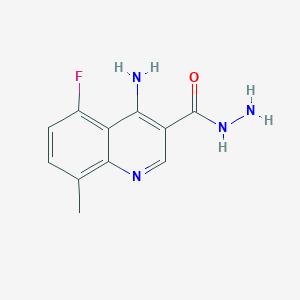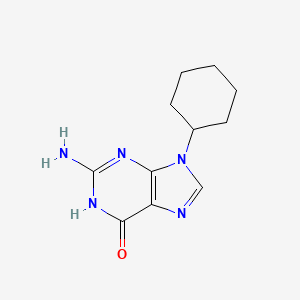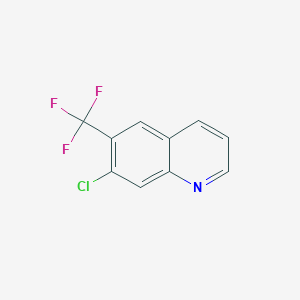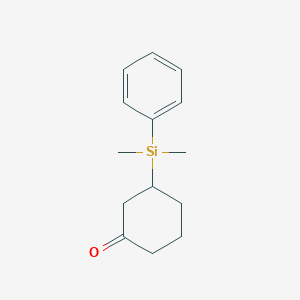
Cyclohexanone, 3-(dimethylphenylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethyl(phenyl)silyl)cyclohexanone is an organosilicon compound characterized by a cyclohexanone ring substituted with a dimethyl(phenyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)cyclohexanone typically involves the reaction of cyclohexanone with dimethyl(phenyl)silyllithium. This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran. The reaction mechanism involves the nucleophilic addition of the silyllithium reagent to the carbonyl group of cyclohexanone, forming the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethyl(phenyl)silyl)cyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethyl(phenyl)silyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 3-(Dimethyl(phenyl)silyl)cyclohexanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The pathways involved typically include nucleophilic addition and substitution reactions, facilitated by the electron-donating properties of the silyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethylsilyl)cyclohexanone
- 3-(Dimethyl(phenyl)silyl)butanal
- 3-(Dimethyl(phenyl)silyl)propanoic acid
Uniqueness
3-(Dimethyl(phenyl)silyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a dimethyl(phenyl)silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
67262-98-0 |
|---|---|
Molekularformel |
C14H20OSi |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H20OSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
QWTQHNKWTHDRBI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1CCCC(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




